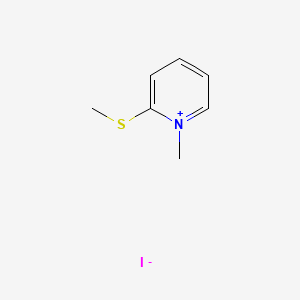

2-Methylthiopyridine methiodide

Description

Structure

3D Structure of Parent

Properties

CAS No. |

41681-14-5 |

|---|---|

Molecular Formula |

C7H10INS |

Molecular Weight |

267.13 g/mol |

IUPAC Name |

1-methyl-2-methylsulfanylpyridin-1-ium;iodide |

InChI |

InChI=1S/C7H10NS.HI/c1-8-6-4-3-5-7(8)9-2;/h3-6H,1-2H3;1H/q+1;/p-1 |

InChI Key |

JGGMQEXWNGZQCC-UHFFFAOYSA-M |

Canonical SMILES |

C[N+]1=CC=CC=C1SC.[I-] |

Origin of Product |

United States |

Elucidation of Reactivity and Reaction Mechanisms of 2 Methylthiopyridine Methiodide

Reactivity of the Pyridinium (B92312) Ring System

Influence of Substituents on Ring Reactivity

The reactivity of the pyridinium ring in 2-Methylthiopyridine methiodide is significantly influenced by the presence and nature of substituents. The pyridine (B92270) ring, being electron-deficient due to the electronegative nitrogen atom, exhibits reduced reactivity towards electrophilic substitution. researchgate.netuoanbar.edu.iq This effect is further amplified by the positive charge on the nitrogen in the pyridinium salt, which strongly deactivates the ring. uoanbar.edu.iq

The position of substituents on the pyridine ring plays a crucial role in directing reactivity. Electron-donating groups (EDGs) can enhance the electron density of the ring, thereby facilitating electrophilic attack, while electron-withdrawing groups (EWGs) further decrease the ring's reactivity. nih.gov For instance, studies on various pyridine derivatives have shown that EDGs like amino and methoxy (B1213986) groups increase the rate of reactions, whereas EWGs like cyano and nitro groups have the opposite effect. researchgate.netnih.gov The position of these substituents also dictates the regioselectivity of reactions, with positions 2, 4, and 6 being the most electron-deficient. researchgate.net

In the context of nucleophilic attack, the pyridinium ring is highly activated. The positive charge on the nitrogen atom makes the ring an excellent target for nucleophiles. Substituents that can stabilize the resulting intermediate will influence the rate and outcome of the reaction. For example, in nucleophilic aromatic substitution reactions, the nature of the leaving group and the attacking nucleophile, along with the electronic effects of other substituents on the ring, collectively determine the reaction mechanism, which can be either a concerted (ANDN) or a stepwise process. rsc.org

Research on related pyridinium systems has demonstrated that the electronic properties of substituents can be systematically varied to tune the reactivity of the molecule for applications in catalysis and materials science. nih.govnih.gov The effect of various substituents on the reactivity of the pyridine ring is summarized in the table below.

| Substituent Type | Effect on Electron Density | Influence on Electrophilic Attack | Influence on Nucleophilic Attack |

| Electron-Donating Groups (e.g., -NMe2, -OMe) | Increases | Facilitates | Hinders (generally) |

| Electron-Withdrawing Groups (e.g., -Cl, -CN, -NO2) | Decreases | Hinders | Facilitates |

Reactivity of the Sulfur-Centered Moiety

The sulfur atom in the 2-methylthio group of this compound is a key center of reactivity, participating in both oxidative transformations and desulfurization reactions.

Oxidative Transformations of the Thioether Group

The thioether group is susceptible to oxidation, and the nature of the oxidant determines the product. Mild oxidizing agents typically convert thioethers to sulfoxides, while stronger oxidants can further oxidize them to sulfones. The reaction of thioethers with hydroxyl radicals (HO•), a highly reactive oxygen species, proceeds via a one-electron oxidation mechanism. mdpi.com This initially forms a radical adduct, which can then undergo further reactions. mdpi.com In contrast, two-electron oxidants like hydrogen peroxide (H₂O₂) or hypochlorous acid (HOCl) lead to the formation of the corresponding sulfoxide (B87167). mdpi.com

Desulfurization Reactions and Mechanisms

Desulfurization, the removal of the sulfur atom, is another important reaction pathway for thioethers. The mechanism of desulfurization can vary depending on the reaction conditions and the reagents employed. One common approach involves the cleavage of the carbon-sulfur bond. Studies on the desulfurization of thioether compounds have explored various mechanisms, including those catalyzed by metal surfaces and those initiated by radical species. rsc.orgresearchgate.net

| Reaction Type | Reagents/Conditions | Primary Product(s) |

| Mild Oxidation | H₂O₂, HOCl | Sulfoxide |

| Strong Oxidation | Stronger oxidants | Sulfone |

| Radical Oxidation | HO• | Radical adduct |

| Catalytic Desulfurization | Metal surfaces (e.g., Fe₃O₄) | Alcohols, H₂S |

| Reductive Desulfurization | SET reagents | Alkanes |

Decomposition and Stability Studies Under Various Reaction Conditions

The stability of this compound is a critical factor in its handling, storage, and application in chemical reactions. Decomposition can be initiated by heat or through hydrolysis.

Thermal Degradation Pathways

Pyridinium salts, in general, can undergo thermal decomposition. The thermal stability is significantly influenced by the nature of both the cation and the anion. researchgate.net For pyridinium-based ionic liquids, thermogravimetric analysis (TGA) has shown that the decomposition temperature is largely determined by the coordinating ability of the anion. researchgate.net Salts with weakly coordinating anions, such as bis(trifluoromethylsulfonyl)imide, tend to have higher thermal stability. researchgate.net

The degradation of the pyridinium cation itself can involve various pathways, including dealkylation and ring-opening reactions. Studies on the photoluminescence properties of pyridinium lead halide compounds have shown that these materials can be sensitive to temperature, with non-radiative decay processes becoming more prominent at higher temperatures. rsc.orgrsc.org While specific data on the thermal degradation of this compound is limited, the general principles of pyridinium salt stability suggest that the iodide anion and the specific substituents on the pyridine ring will play a key role in its thermal decomposition profile.

Hydrolytic Stability Investigations

The hydrolytic stability of pyridinium salts is another important consideration. The pyridinium ion can react with water in a hydrolysis reaction to form pyridine and a hydronium ion, leading to an acidic solution. vaia.com The rate of hydrolysis is dependent on factors such as pH and the nature of the substituents on the pyridine ring. acs.orgproquest.com

Studies on the hydrolysis of various pyridinium salts have shown that the reaction often follows first-order kinetics and can be independent of pH over certain ranges. acs.org The presence of nucleophiles can also influence the hydrolysis pathway. For instance, the hydrolysis of certain pyridinium salts in the presence of anions like acetate (B1210297) or azide (B81097) can proceed through different mechanisms. acs.org The stability of related compounds, such as peptides containing electrophilic alkyl halides, has also been investigated, revealing that decomposition can occur via elimination or hydrolysis, with the rate being pH-dependent. acs.org

Advanced Synthetic Methodologies for 2 Methylthiopyridine Methiodide and Its Analogues

Quaternization Protocols for 2-Methylthiopyridine Precursors

The quaternization of 2-methylthiopyridine is a crucial step in the formation of 2-Methylthiopyridine methiodide. This reaction, a type of Menshutkin reaction, involves the alkylation of the tertiary nitrogen atom of the pyridine (B92270) ring. The efficiency and outcome of this reaction are highly dependent on various factors, including the choice of methylating agent, solvent, and temperature.

Optimization of Methyl Iodide Quaternization Conditions

The quaternization of pyridine derivatives with methyl iodide is a widely practiced transformation. While specific optimization data for 2-methylthiopyridine is not extensively detailed in the available literature, studies on analogous systems, such as the quaternization of nicotinamide (B372718) with methyl iodide, provide valuable insights. Research has demonstrated that microwave-assisted synthesis can significantly enhance the yield and reduce the reaction time compared to conventional heating methods. For instance, the microwave-assisted quaternization of nicotinamide with methyl iodide in ethanol (B145695) has been reported to achieve a yield of over 92%. organic-chemistry.org The choice of solvent also plays a critical role, with polar aprotic solvents like N,N-dimethylformamide (DMF) being effective for such reactions, often conducted in a sealed tube at elevated temperatures to ensure completion. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Quaternization of Nicotinamide with Methyl Iodide

| Method | Solvent | Reaction Time | Yield (%) |

|---|---|---|---|

| Conventional | Ethanol | 17 hours | 78 |

| Microwave | Ethanol | 10-20 minutes | >92 |

| Conventional | Acetone | - | - |

| Microwave | Acetone | 10-20 minutes | >92 |

Data sourced from a study on the quaternization of nicotinamide. organic-chemistry.org

Comparative Analysis of Different Methylating Agents on Yield and Selectivity

The choice of methylating agent is a critical parameter influencing the yield and selectivity of the quaternization reaction. While methyl iodide is a common and highly reactive agent due to the excellent leaving group ability of the iodide ion, other methylating agents can also be employed. organic-chemistry.org The reactivity of the methylating agent is often correlated with the nature of the leaving group. For instance, in the synthesis of quaternary ammonium (B1175870) salts from sulfonates of methyl 2,3-o-isopropylidene-β-D-ribofuranoside, different leaving groups (tosylate vs. mesylate) on the substrate, which is analogous to using different alkylating agents on the pyridine, resulted in varying yields. The tosylate derivative generally provided higher yields in quaternization reactions with various amines compared to the mesylate derivative, indicating that tosylate is a better leaving group in this context. mdpi.com Although direct comparative studies on 2-methylthiopyridine are scarce, it is expected that more reactive methylating agents like methyl triflate (MeOTf) would lead to faster reaction rates, though potentially with reduced selectivity if other reactive sites are present in the molecule.

Table 2: Effect of Leaving Group on the Yield of Quaternization of a Ribofuranoside Derivative

| Amine | Leaving Group | Yield (%) |

|---|---|---|

| Pyridine | Tosylate | 78 |

| Pyridine | Mesylate | 66 |

| 2-Methylpyridine (B31789) | Tosylate | 31 |

| 2-Methylpyridine | Mesylate | 19 |

Data is for the quaternization of methyl 2,3-O-isopropylidene-β-D-ribofuranoside sulfonates with selected amines. mdpi.com

Investigation of Solvent and Temperature Effects on Reaction Kinetics

Continuous Flow Synthesis Approaches for Scalability and Efficiency

Continuous flow chemistry offers several advantages for the synthesis of pyridinium (B92312) salts, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and ease of scalability. The synthesis of heterocyclic thioethers, which are precursors to the target compound, has been successfully demonstrated in an automated sequential flow-through system, achieving high yields and purities. nih.govacs.org More directly, continuous-flow reductive N-methylation using heterogeneous catalysts has been developed as a green synthetic method for accessing N-methyl amines. rsc.org Furthermore, the N-oxidation of pyridine derivatives, a related transformation, has been efficiently carried out in a continuous flow microreactor, showcasing the potential for large-scale production with high efficiency and safety. chemrxiv.orgchemrxiv.org These examples strongly suggest that the quaternization of 2-methylthiopyridine with methyl iodide could be effectively translated to a continuous flow process, leading to improved efficiency and scalability.

Chemo- and Regioselective Synthesis of Substituted 2-Alkylthiopyridines

The synthesis of the precursor, 2-methylthiopyridine, and its substituted analogues with high chemo- and regioselectivity is paramount for the successful synthesis of the target methiodide salt. Pre-functionalization strategies of the pyridine ring are often employed to direct the introduction of the alkylthio group to the desired C2-position.

Pre-functionalization Strategies for Pyridine Ring Systems

A significant challenge in pyridine chemistry is the control of regioselectivity in substitution reactions. To achieve the synthesis of 2-alkylthiopyridines, pre-functionalization of the pyridine ring is a common and effective strategy. One such method involves the use of pyridine N-oxides. The sequential addition of a Grignard reagent to a pyridine N-oxide, followed by treatment with a suitable reagent, can lead to the regioselective formation of 2-substituted pyridines in good to high yields. organic-chemistry.orgnih.gov This approach avoids the formation of isomeric mixtures that can occur with direct functionalization methods. For instance, the reaction of a pyridine N-oxide with a thiol-containing Grignard reagent or a related nucleophile, followed by a rearrangement or elimination step, can provide a pathway to 2-thiopyridines. Another strategy involves the use of a blocking group to direct functionalization to a specific position. For example, a simple maleate-derived blocking group has been used to achieve exquisite control for Minisci-type decarboxylative alkylation at the C4-position of pyridines. chemrxiv.orgnih.gov While this example directs to the C4-position, the principle of using a blocking group can be adapted to direct substitution to the C2-position. The development of such regioselective methods is crucial for the efficient synthesis of the desired 2-alkylthiopyridine precursors.

Synthesis of Thioether Moiety via Nucleophilic Aromatic Substitution

The formation of the 2-methylthioether group on the pyridine ring is commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is a cornerstone for the functionalization of pyridines. scispace.com The SNAr mechanism typically involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group. nih.gov

In the synthesis of 2-methylthiopyridine, a sulfur nucleophile, such as sodium thiomethoxide (MeSNa), is reacted with a 2-halopyridine. sci-hub.se The halogen atom at the 2-position serves as the leaving group. Research has shown that microwave irradiation can significantly accelerate these substitution reactions, often completing them within minutes with high yields. sci-hub.se The choice of solvent also plays a critical role, with polar aprotic solvents like N-methylpyrrolidone (NMP), dimethyl sulfoxide (B87167) (DMSO), or hexamethylphosphoramide (B148902) (HMPA) being effective for these types of substitutions. sci-hub.se

For instance, the reaction of 2-iodopyridine (B156620) with sodium thiomethoxide under microwave irradiation can produce 2-methylthiopyridine in high yield. sci-hub.se The general reactivity order for the leaving group in SNAr reactions on activated aryl substrates is F > Cl ≈ Br > I, known as the "element effect," which is evidence for a mechanism where the initial nucleophilic addition is the rate-determining step. nih.govrsc.org However, in the substitution reactions of N-methylpyridinium compounds, a different leaving group order is observed, indicating a more complex mechanism where deprotonation of the addition intermediate can become rate-controlling. nih.govrsc.org This highlights the nuanced reactivity of pyridinium systems in SNAr reactions. nih.gov

Table 1. Yields for the synthesis of 2-methylthiopyridine via microwave-assisted SNAr reaction of various 2-halopyridines with sodium thiomethoxide (MeSNa) in different solvents. Data sourced from reference sci-hub.se.

Enantioselective Synthesis of Chiral Analogs

While the literature specifically detailing the enantioselective synthesis of chiral analogs of this compound is not extensive, the principles for creating such molecules can be inferred from established methods for other chiral N-heterocycles. Chiral N-heterocycles, particularly piperidines and quinolines, are privileged structures in pharmaceuticals, making their asymmetric synthesis a critical field of study. rsc.orgresearchgate.net

The development of efficient asymmetric synthetic methods is essential for producing pharmaceutically important chiral N-heterocycles. nih.gov One prominent strategy involves asymmetric catalysis, where a chiral catalyst guides the formation of one enantiomer over the other. For example, copper-catalyzed asymmetric cyclizative aminoboration has been successfully used to synthesize chiral 2,3-cis-disubstituted piperidines with excellent enantioselectivity. researchgate.netnih.gov This method demonstrates that complex chiral centers adjacent to the nitrogen atom can be installed with high precision. nih.gov

Green Chemistry Principles in the Synthesis of Pyridinium Salts

The growing emphasis on environmental sustainability has spurred the application of green chemistry principles to the synthesis of pyridinium salts. srce.hr Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. youtube.com

A significant advancement in the green synthesis of pyridinium salts is the use of mechanochemistry, specifically liquid-assisted grinding (LAG). srce.hr This method involves grinding solid reactants together, often with a minimal amount of liquid, to initiate a chemical reaction. srce.hr The synthesis of quaternary pyridinium salts has been achieved by simply grinding a pyridine derivative with a halide reactant in a mortar and pestle. srce.hr This technique offers several advantages: it is largely solvent-free, which prevents waste; it often requires shorter reaction times; and it involves a simple workup procedure, reducing the need for solvent-based purification stages. srce.hr

Another key principle of green chemistry is the design of safer chemicals, including those that are biodegradable. youtube.com Research into pyridinium-based ionic liquids has led to the design of structures with ester side chains, which show exceptionally high levels of aerobic biodegradation. rsc.org By incorporating biodegradable functional groups, the environmental persistence of these compounds can be significantly reduced. rsc.org These approaches demonstrate a shift towards more sustainable and environmentally conscious methods for synthesizing this important class of compounds.

Table 2. Application of Green Chemistry Principles to the Synthesis of Pyridinium Salts.

Strategic Applications of 2 Methylthiopyridine Methiodide in Organic Synthesis

Utilization as a Versatile Methylating Reagent

There is no specific information in the reviewed literature that documents the use of 2-Methylthiopyridine methiodide as a methylating agent for C, N, O, or S-nucleophiles. While methyl iodide itself is a classic methylating agent encyclopedia.pubreddit.com, its quaternized product with 2-methylthiopyridine is not described as a reagent for these purposes.

C-Methylation of Carbonyl Compounds and Active Methylene (B1212753) Substrates

No data was found on the C-methylation of carbonyls or active methylene compounds using this compound.

O-Methylation of Alcohols, Phenols, and Carboxylic Acids

There are no available studies describing the O-methylation of alcohols, phenols, or carboxylic acids with this compound.

S-Methylation of Thiols and Thioethers

The S-methylation of thiols or thioethers using this compound is not documented in the scientific literature.

Role as a Precursor for the Generation of Reactive Intermediates

While pyridinium (B92312) salts can be precursors to reactive intermediates rsc.org, there is no specific information linking this compound to this role.

Formation of Ylides or Carbene Precursors

No research was found describing the formation of ylides or carbene precursors from this compound.

Application in Cycloaddition and Annulation Reactions

The activated nature of the pyridinium ring in this compound makes it a promising candidate for cycloaddition and annulation reactions, which are powerful methods for the construction of cyclic and heterocyclic frameworks. While direct examples involving this compound are not extensively documented, the reactivity of analogous pyridinium salts provides a strong precedent for its potential in this area.

Pyridinium salts can participate in various modes of cycloaddition. For instance, pyridinium ylides, which can be generated from the deprotonation of N-alkylpyridinium salts, are known to undergo [3+2] cycloaddition reactions with various dipolarophiles to furnish indolizine (B1195054) derivatives. rsc.orgresearchgate.net A self-[3+2] annulation reaction of pyridinium salts has been developed for the synthesis of N-indolizine-substituted pyridine-2(1H)-ones under mild, catalyst-free conditions. rsc.org This suggests that this compound could serve as a precursor to a corresponding ylide, which could then engage in similar cycloaddition cascades.

Furthermore, pyridinium salts have been utilized in [4+2] cycloaddition reactions. The intramolecular Diels-Alder reaction of pyridazinecarbonitriles bearing alkyne side chains demonstrates the utility of pyridinium-like systems in forming fused-ring structures. mdpi.com An efficient one-pot synthesis of highly substituted pyridinium salts has been achieved through the silver-catalyzed annulation of enamines with alkynes, proceeding via a 6-endo-dig cyclization. nih.gov This type of reactivity highlights the potential of this compound to act as an electrophilic partner in annulation sequences for the construction of complex heterocyclic systems. The reaction of α-aryl ketones with vinamidinium salts to yield trisubstituted pyridines further underscores the utility of pyridinium-type structures in annulation reactions. nih.gov

The following table summarizes representative annulation reactions involving pyridinium salt derivatives, illustrating the potential reaction pathways for this compound.

| Reaction Type | Reactants | Product | Catalyst/Conditions | Reference |

| Self-[3+2] Annulation | Pyridinium Salt | N-indolizine-substituted pyridine-2(1H)-one | Mild, catalyst-free | rsc.org |

| [4+2] Cycloaddition | 4-Pyridazinecarbonitrile with alkyne side chain | Fused benzonitrile | Thermal | mdpi.com |

| Annulation | Enamine, Alkyne | Polysubstituted Pyridinium Salt | Ag₂CO₃/HNTf₂ | nih.gov |

| Annulation | α-Aryl Ketone, Vinamidinium Salt | Trisubstituted Pyridine (B92270) | Not specified | nih.gov |

Contributions to the Synthesis of Complex Natural Products and Pharmaceuticals (as a building block or reagent)

The pyridine scaffold is a ubiquitous structural motif in a vast array of natural products and pharmaceutical agents. rsc.org The activation of the pyridine ring through N-alkylation, as in this compound, provides a powerful strategy for the elaboration of this heterocycle into more complex molecular architectures.

The synthesis of pharmaceutically relevant molecules often relies on the functionalization of pyridine rings. A patented process for preparing compounds like Omeprazole and Lansoprazole involves the functionalization of a pyridine derivative at the 2-position. google.com This underscores the industrial relevance of activating the pyridine ring for subsequent modifications. The synthesis of pyrroloiminoquinone alkaloids, a class of marine natural products with potent biological activity, has been achieved through strategies that could potentially involve pyridinium salt intermediates. caltech.edu

A notable example of the strategic use of pyridinium salt chemistry is the total synthesis of the tetracyclic marine alkaloid, epi-tetradehydrohalicyclamine B. nih.gov A key step in this synthesis involved an intramolecular N-alkylation to form a strained 13-membered ring containing a pyridinium moiety. nih.gov This demonstrates the utility of pyridinium salt formation in the construction of complex, macrocyclic natural products.

The versatility of pyridinium salts as intermediates is further highlighted by their use in the synthesis of sterically defined oligonucleotides, where they act as coupling activators. google.com This application, while not a direct incorporation of the pyridine ring into the final product, showcases their role as reactive reagents in the synthesis of complex biomolecules.

Development of Stereoselective Transformations Using this compound

The development of stereoselective reactions is a cornerstone of modern organic synthesis, enabling the preparation of enantiomerically pure compounds. The chiral functionalization of pyridines and the use of chiral pyridinium salts in asymmetric catalysis are active areas of research.

The catalytic asymmetric hydrogenation of pyridinium salts has emerged as a powerful method for the synthesis of chiral piperidines, which are important building blocks for many natural products and pharmaceuticals. acs.orgresearchgate.net Iridium complexes bearing chiral phosphine (B1218219) ligands have been successfully employed for the highly enantioselective hydrogenation of N-alkyl-2-alkylpyridinium salts. acs.orgnih.govoup.com This suggests that this compound, upon activation, could be a suitable substrate for such asymmetric transformations.

Furthermore, the dearomatization of pyridinium salts offers another avenue for stereoselective functionalization. A catalytic asymmetric 1,4-dearomatization of pyridinium salts using Grignard reagents and a chiral copper catalyst has been developed to produce enantioenriched 1,4-dihydropyridines. acs.org The generation of pyridinium ylides from their corresponding salts and their subsequent stereoselective reactions represent another important strategy. While often challenging, the use of chiral catalysts can influence the stereochemical outcome of cycloaddition reactions involving these ylides. nottingham.ac.uk

The methylthio group in this compound could also play a role in directing stereoselectivity. In a related context, the stereoselective synthesis of N⁶-methyluridine analogues demonstrated that a 2-methylthio substituent on the pyrimidine (B1678525) ring was crucial for controlling the stereoselectivity of the glycosylation reaction. Although not a pyridinium salt, this example highlights the potential of the methylthio group to influence the stereochemical course of a reaction.

The following table summarizes key stereoselective transformations involving pyridinium salts, indicating the potential for developing similar reactions with this compound.

| Transformation | Reactant | Product | Catalyst/Key Reagent | Stereocontrol | Reference |

| Asymmetric Hydrogenation | N-Alkyl-2-alkylpyridinium salt | Chiral Piperidine | Iridium-chiral phosphine complex | High enantioselectivity | acs.orgnih.govoup.com |

| Asymmetric Dearomatization | Pyridinium salt | Chiral 1,4-Dihydropyridine | Chiral copper catalyst, Grignard reagent | High enantioselectivity | acs.org |

| Asymmetric Cycloaddition | Pyridinium ylide | Chiral Quinolizidine | Chiral dirhodium(II) carboxylate | High stereoselectivity | nottingham.ac.uk |

Catalyst or Ligand Precursor in Transition Metal Catalysis (if applicable)

The structural features of this compound, namely the pyridine nitrogen and the sulfur atom of the methylthio group, suggest its potential to act as a precursor to ligands for transition metal catalysis. The corresponding neutral molecule, 2-methylthiopyridine, and its tautomer, N-methyl-2-pyridinethione, can act as bidentate or monodentate ligands.

The coordination chemistry of ligands containing both sulfur and nitrogen donor atoms is well-established. For example, complexes of thiopyrone and hydroxypyridinethione ligands with various transition metals have been synthesized and characterized. nih.gov These complexes exhibit interesting coordination geometries influenced by the nature of the O,S-chelators. nih.gov Terpyridine-metal complexes are also widely used in catalysis and supramolecular chemistry, highlighting the importance of pyridine-based ligands. nih.gov

While there is no direct evidence of this compound being used as a ligand precursor, the related compound 2-mercaptopyridine (B119420) has been shown to act as a metal-free catalyst for the C-H borylation of heteroarenes. wikipedia.org This reactivity is attributed to the specific arrangement of Lewis basic and Brønsted acidic sites within the molecule. wikipedia.org This suggests that derivatives of this compound could potentially be developed into novel catalysts.

The synthesis of N-methyl-N-(pyridin-2-yl)thiazol-2-amine, a molecule with structural similarities to potential derivatives of this compound, further indicates the accessibility of related ligand scaffolds. bldpharm.com Additionally, N-methyl nicotinamide (B372718) and N-methyl pyridazine-3-carboxamide (B1582110) have been identified as ligands for the TYK2 pseudokinase domain, demonstrating the biological relevance of N-methylated pyridine derivatives as ligands. nih.gov

The potential for this compound to serve as a ligand precursor is an area that warrants further investigation, with the possibility of developing novel catalysts for a range of organic transformations.

Advanced Spectroscopic and Structural Characterization Methodologies in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules in solution. By observing the magnetic behavior of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For 2-Methylthiopyridine methiodide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete characterization.

Application of ¹H, ¹³C, and ¹⁵N NMR for Comprehensive Structural Elucidation

One-dimensional NMR spectra of ¹H (proton), ¹³C (carbon-13), and ¹⁵N (nitrogen-15) nuclei each offer a unique piece of the structural puzzle.

¹H NMR Spectroscopy: This technique identifies the number of distinct proton environments and their neighboring protons. For this compound, the ¹H NMR spectrum is expected to show signals for the two methyl groups (N-CH₃ and S-CH₃) and the four protons on the pyridinium (B92312) ring. The N-methyl protons would appear as a singlet, significantly downfield due to the positive charge on the adjacent nitrogen. The S-methyl protons would also be a singlet but further upfield compared to the N-methyl group. The four aromatic protons on the pyridinium ring would appear as distinct multiplets, with their chemical shifts influenced by the deshielding effect of the positive charge and the electronic effects of the methylthio group.

¹³C NMR Spectroscopy: This method reveals the number of unique carbon atoms in the molecule. The ¹³C NMR spectrum of this compound should display seven distinct signals: one for the N-methyl carbon, one for the S-methyl carbon, and five for the carbons of the pyridinium ring. The chemical shifts provide insight into the electronic environment of each carbon. The carbon atom bonded to the nitrogen (C2) and the N-methyl carbon would be notably deshielded.

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can directly probe the nitrogen atom's environment. For this compound, a single signal would confirm the presence of one nitrogen atom. Its chemical shift would be characteristic of a quaternary nitrogen in a heteroaromatic system, providing definitive evidence of the methylation at the nitrogen position.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are illustrative values based on known chemical shift ranges. Actual experimental values may vary.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-CH₃ | 4.1 - 4.4 (singlet) | 45 - 50 |

| S-CH₃ | 2.6 - 2.9 (singlet) | 15 - 20 |

| Pyridinium H-3 | 7.8 - 8.1 (multiplet) | 128 - 132 |

| Pyridinium H-4 | 8.3 - 8.6 (multiplet) | 145 - 148 |

| Pyridinium H-5 | 7.7 - 8.0 (multiplet) | 125 - 129 |

| Pyridinium H-6 | 8.8 - 9.1 (multiplet) | 148 - 152 |

| Pyridinium C-2 | - | 155 - 160 |

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments

Two-dimensional NMR experiments correlate signals from different nuclei, providing powerful insights into molecular connectivity and spatial relationships.

COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons, typically those separated by two or three bonds. For this compound, COSY would reveal the connectivity pathway of the protons on the pyridinium ring (H-3 through H-6), confirming their adjacent positions. Current time information in NA.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These techniques correlate proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. sigmaaldrich.com An HSQC spectrum would show cross-peaks connecting each proton signal (N-CH₃, S-CH₃, and the four ring protons) to its corresponding carbon signal, allowing for an unambiguous assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment establishes longer-range correlations between protons and carbons (typically over two to three bonds). sigmaaldrich.com HMBC is crucial for piecing together the molecular fragments. It would show a correlation from the N-methyl protons to the C-2 and C-6 carbons of the ring, confirming the site of methylation. Similarly, correlations from the S-methyl protons to the C-2 carbon would verify the position of the thioether group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. Current time information in NA. A NOESY spectrum could show through-space correlations between the N-methyl protons and the H-6 proton on the ring, providing further evidence for the structure and information about its preferred conformation in solution.

Solid-State NMR Investigations of Crystalline Forms

While solution-state NMR characterizes molecules as they tumble freely, solid-state NMR (ssNMR) provides information about the structure and dynamics of molecules in their crystalline or amorphous solid forms. For this compound, which is an ionic solid, ssNMR could be used to study its crystal packing and identify the presence of different polymorphic forms (different crystal structures of the same compound). Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would be employed to obtain high-resolution ¹³C spectra in the solid state, where the chemical shifts can be sensitive to the local packing environment.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Analysis of Characteristic Functional Group Vibrations and Molecular Fingerprints

The IR and Raman spectra of this compound would display several characteristic absorption bands.

Aromatic C-H Stretching: Vibrations corresponding to the C-H bonds on the pyridinium ring would typically appear in the region of 3000-3100 cm⁻¹.

Aliphatic C-H Stretching: The C-H stretching vibrations of the N-methyl and S-methyl groups would be observed in the 2850-3000 cm⁻¹ region.

Aromatic Ring Vibrations: The C=C and C=N stretching vibrations within the pyridinium ring would produce a series of sharp bands in the 1400-1650 cm⁻¹ region. The quaternization of the nitrogen typically shifts these bands to higher frequencies compared to the neutral pyridine (B92270) precursor.

Fingerprint Region: The region below 1400 cm⁻¹ is known as the fingerprint region. It contains a complex pattern of bands arising from various bending and skeletal vibrations that are unique to the molecule, serving as a definitive identifier when compared against a reference spectrum.

Table 2: Illustrative IR and Raman Vibrational Frequencies for this compound (Note: These are representative frequencies. Actual peak positions and intensities can vary.)

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 (medium) | 3100 - 3000 (strong) |

| Aliphatic C-H Stretch | 3000 - 2850 (medium) | 3000 - 2850 (strong) |

| Aromatic C=N/C=C Stretch | 1640 - 1580 (strong) | 1640 - 1580 (medium) |

| Aromatic C=C Stretch | 1550 - 1450 (strong) | 1550 - 1450 (weak) |

| CH₃ Bending | 1470 - 1420 (medium) | 1470 - 1420 (medium) |

| C-S Stretch | 750 - 600 (weak) | 750 - 600 (strong) |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions with extremely high precision. mpg.de This precision allows for the determination of a molecule's elemental formula. For an ionic compound like this compound, HRMS would be performed on the organic cation, [C₇H₁₀NS]⁺. The instrument measures the exact mass of this cation, which can then be compared to the calculated exact mass based on its elemental composition. A match within a very narrow tolerance (typically < 5 ppm) provides powerful confirmation of the chemical formula.

Table 3: High-Resolution Mass Spectrometry Data for the Cation of this compound

| Ion | Elemental Formula | Calculated Exact Mass (Da) | Measured Exact Mass (Da) |

| [M]⁺ | [C₇H₁₀NS]⁺ | 140.0556 | Hypothetical experimental value |

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) offers the most definitive method for determining the three-dimensional structure of a crystalline solid at an atomic level ias.ac.innih.gov. Growing a suitable single crystal of this compound would allow for its complete structural elucidation.

SCXRD analysis would provide precise measurements of all bond lengths, bond angles, and torsion angles within the 1-methyl-2-(methylthio)pyridinium cation and the position of the iodide anion nih.gov.

Table 2: Expected Structural Data from SCXRD Analysis

| Parameter | Information Gained |

|---|---|

| Bond Lengths | C-C, C-N, C-S, C-H bond distances. Reveals details about bond order and hybridization. |

| Bond Angles | Angles between atoms (e.g., C-N-C, C-S-C). Defines the local geometry. |

| Torsion Angles | Dihedral angles describing the rotation around bonds (e.g., rotation of the methylthio group relative to the ring). |

| Planarity | Determines the degree of planarity of the pyridinium ring. |

| Absolute Configuration | If the crystal is chiral and non-centrosymmetric, the absolute arrangement of atoms in space can be determined. |

This interactive table summarizes the key geometric parameters obtainable from a single-crystal X-ray diffraction study.

This data allows for the creation of an unambiguous 3D model of the molecule, confirming the N-methylation and the position of the methylthio group.

Beyond the structure of a single molecule, SCXRD reveals how molecules arrange themselves in the crystal lattice. This includes the study of non-covalent interactions that govern the solid-state architecture nih.govresearchgate.net. For 1-methyl-2-(methylthio)pyridinium iodide, several types of interactions would be anticipated:

Ion-Ion Interactions: The primary force holding the crystal together would be the electrostatic attraction between the positively charged 1-methyl-2-(methylthio)pyridinium cation and the negatively charged iodide anion.

Hydrogen Bonding: While lacking classical hydrogen bond donors (like O-H or N-H), the molecule can participate in weaker C-H···I⁻ and C-H···S interactions, where the hydrogen atoms on the pyridinium ring and methyl groups interact with the iodide anion or the sulfur atom of a neighboring molecule nih.gov.

π-π Stacking: The aromatic pyridinium rings of adjacent cations could stack on top of each other, an interaction driven by the favorable overlap of their π-orbitals. The distance and offset of these stacked rings provide insight into the strength of this interaction.

Electronic Absorption and Fluorescence Spectroscopy

Electronic spectroscopy investigates the transitions of electrons between different energy levels upon absorption of light, providing information about the electronic structure of a molecule ias.ac.in. Pyridinium iodide derivatives are known to exhibit interesting spectroscopic properties, often involving charge-transfer interactions nih.govresearchgate.netmdpi.com.

For this compound, UV-Visible absorption spectroscopy would be expected to reveal characteristic absorption bands. The spectrum would likely feature:

π → π* Transitions: These transitions, characteristic of the aromatic pyridinium ring, would likely appear in the UV region.

Charge-Transfer Bands: A prominent feature could be a charge-transfer-to-solvent band or an ion-pair charge transfer band, where an electron is transferred from the iodide anion to the electron-deficient pyridinium cation upon photoexcitation ias.ac.in. These bands are often broad and can extend into the visible region, potentially imparting color to the compound's solutions nih.gov. For a related quinolinium iodide derivative, a strong absorption band was observed around 452 nm nih.gov.

Fluorescence spectroscopy measures the light emitted as an excited electron returns to the ground state. Many pyridinium-based dyes are fluorescent researchgate.netmdpi.com. If this compound is fluorescent, analysis of its emission spectrum would provide data on its excited-state properties. The fluorescence quantum yield (the efficiency of the emission process) and the fluorescence lifetime could be determined. These properties are often highly sensitive to the molecular environment, such as solvent polarity researchgate.net. The presence of the sulfur atom could potentially influence the fluorescence properties, possibly promoting intersystem crossing and reducing fluorescence intensity compared to non-sulfur-containing analogues.

Computational and Theoretical Investigations of 2 Methylthiopyridine Methiodide

Quantum Chemical Calculations (e.g., DFT, ab initio)

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. mdpi.com For 2-Methylthiopyridine methiodide, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state. DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), are frequently used to perform these optimizations. researchgate.net

Conformational analysis studies the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation about single bonds. researchgate.net In the case of this compound, key torsions would include the rotation around the C-S and S-CH₃ bonds, as well as the orientation of the methyl group on the nitrogen atom relative to the pyridine (B92270) ring. The relative energies of different conformers can be calculated to identify the most stable (predominant) conformation. researchgate.net For example, studies on related pyridinecarbonyl chlorides have shown that different conformers (cis and trans) can be separated by rotational energy barriers of several kcal/mol. researchgate.net The presence of bulky substituents can significantly influence the minimum energy conformation of heterocyclic rings. Similar computational procedures, often involving scanning the potential energy surface by systematically changing specific dihedral angles, are applied to understand the conformational landscape of such molecules. mdpi.com

Table 1: Illustrative Data from Conformational Analysis of a Related Molecule (2-pyridinecarbonyl chloride)

This table illustrates the type of data generated from conformational analysis. The values shown are for a related compound and demonstrate how computational methods can predict the relative stability of different conformers.

| Conformer | Relative Energy (kcal/mol) | Population (%) |

| trans | 0.00 | 99.9 |

| cis | 4.63 | 0.1 |

| Data derived from studies on pyridinecarbonyl chloride using DFT (B3LYP/6-311++G) calculations. researchgate.net |

The electronic structure of a molecule governs its reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial, as these frontier molecular orbitals are central to chemical reactions. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net

For pyridinium (B92312) salts, DFT calculations are used to determine these orbital energies. nih.govacs.org The positive charge on the nitrogen atom in this compound significantly lowers the energy of the molecular orbitals compared to neutral pyridine, making the pyridinium ring electron-deficient and susceptible to nucleophilic attack. researchgate.net The distribution of HOMO and LUMO across the molecule reveals the most likely sites for electrophilic and nucleophilic interactions, respectively. nih.gov

Charge distribution analysis provides insight into the polarity of bonds and the location of positive and negative charges within the molecule. Methods like Natural Bond Orbital (NBO) analysis can be used to calculate the atomic charges, revealing the electrophilic nature of the carbon atoms in the pyridinium ring, which is enhanced by the positive charge on the nitrogen atom. acs.org This charge distribution is critical for understanding interactions with other molecules and predicting reaction pathways. acs.org

Table 2: Representative Frontier Molecular Orbital Energies for Pyridinium-based Compounds

This table provides an example of HOMO-LUMO energy data calculated for related compounds, illustrating the typical energy ranges and gaps determined by DFT methods.

| Compound System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| Substituted Pyridinium Salt A | -5.277 | -1.281 | 3.996 |

| Substituted Pyridinium Salt B | -5.252 | -1.265 | 3.987 |

| Substituted Pyridinium Salt C | -5.279 | -1.321 | 3.957 |

| Data derived from DFT/B3LYP/6-311G(d,p) calculations on various heterocyclic compounds. aip.org |

Theoretical calculations are a powerful tool for predicting and interpreting spectroscopic data. By calculating parameters like NMR chemical shifts and vibrational frequencies, a direct comparison with experimental spectra can be made, aiding in structure confirmation and spectral assignment.

NMR Chemical Shifts: The formation of N-methiodides from pyridines leads to a significant down-field shift for all ring protons in the ¹H NMR spectrum. This is attributed to the decreased electron density on the ring carbon atoms resulting from the formal positive charge on the nitrogen atom. The chemical shift of the N-methyl protons is also a key feature. Theoretical methods, such as the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict these chemical shifts with reasonable accuracy, providing valuable support for experimental assignments.

Vibrational Frequencies: The vibrational modes of a molecule correspond to the frequencies at which its bonds stretch, bend, and twist. These frequencies can be measured experimentally using Infrared (IR) and Raman spectroscopy. Computational methods can calculate the harmonic vibrational frequencies by determining the second derivative of the energy with respect to atomic displacements (Hessian matrix). wisc.edu For pyridinium salts, characteristic vibrational bands include N⁺-H stretching (in protonated salts), C-H stretching, and ring breathing modes. researchgate.net DFT calculations can predict the frequencies and intensities of these modes. mdpi.com For instance, the formation of a dative bond to the pyridine nitrogen, analogous to the N-methylation, has been shown to cause significant shifts in the ring's vibrational modes to higher frequencies, a phenomenon that can be accurately modeled. nih.gov Comparing the calculated vibrational spectrum with the experimental one helps in the detailed assignment of the observed bands. mdpi.com

Reaction Mechanism Modeling

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions. For this compound, this involves modeling its reactions with various reagents, such as nucleophiles. These studies can map the entire reaction pathway, from reactants to products, through a high-energy transition state.

A transition state (TS) is a specific configuration along the reaction coordinate that represents the highest energy point on the pathway between reactants and products. youtube.com Locating the TS is a critical step in understanding a reaction's feasibility and kinetics. Computational algorithms can search the potential energy surface for these first-order saddle points. For reactions involving pyridinium salts, such as nucleophilic substitution, the transition state involves the partial formation of a new bond with the incoming nucleophile and partial breaking of a bond to a leaving group. nih.gov

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) analysis is performed. researchgate.net This calculation maps the minimum energy path connecting the transition state downhill to the reactants on one side and the products on the other. An IRC calculation confirms that the identified TS correctly connects the desired reactants and products and provides a detailed picture of the geometric changes that occur throughout the reaction. researchgate.net

Solvation Models and Environmental Effects on Reactivity

The chemical reactivity and physical properties of this compound, an ionic compound, are profoundly influenced by its solvent environment. Computational solvation models are essential for predicting and understanding these effects. These models are broadly categorized into two types: implicit and explicit.

Implicit Solvation Models: Also known as continuum models, these methods treat the solvent as a continuous medium with a defined dielectric constant (ε), rather than as individual molecules. researchgate.net This approach simplifies the calculation, making it computationally efficient. researchgate.net Popular implicit models include the Polarizable Continuum Model (PCM), the Solvent Model Density (SMD), and various Generalized Born (GB) and Poisson-Boltzmann (PB) models. nih.gov For a charged species like this compound, these models are adept at capturing the primary electrostatic interactions between the ion and the bulk solvent. Studies on related thioethers have shown that solvent dipolarity and polarizability are dominant factors in their redox properties, which can be quantitatively described using these models. nih.gov

Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation box around the solute. This method is more realistic as it can capture specific, short-range interactions like hydrogen bonding and solvent structuring, which are crucial for understanding reaction mechanisms. researchgate.netstackexchange.com However, the inclusion of numerous solvent molecules significantly increases the computational cost due to the vast number of possible configurations that must be sampled to achieve accurate thermodynamic properties. researchgate.netstackexchange.com

Hybrid Models: A compromise is often sought through hybrid explicit/implicit models. Here, a few solvent molecules are treated explicitly in the first solvation shell to account for specific interactions (e.g., hydrogen bonding to the iodide anion), while the rest of the solvent is modeled as a continuum. youtube.com This approach balances accuracy with computational feasibility and is particularly useful for studying reactions where specific solvent molecules play a direct role in the mechanism. youtube.com For instance, in studying the reactivity of the thioether group or the pyridinium ring, the choice of solvent can modulate reaction pathways and stabilities, an effect that can be effectively studied using these advanced models. researchgate.netresearchgate.net

| Model Type | Description | Advantages | Disadvantages | Applicability to this compound |

|---|---|---|---|---|

| Implicit (Continuum) | Solvent is treated as a uniform medium with a dielectric constant. researchgate.net | Computationally efficient; good for general electrostatic effects. researchgate.net | Does not capture specific interactions like hydrogen bonds. researchgate.net | Predicting general solvent effects on stability and solubility. |

| Explicit | Individual solvent molecules are included in the simulation. stackexchange.com | High accuracy; captures specific solute-solvent interactions. stackexchange.com | Very computationally expensive; requires extensive sampling. researchgate.net | Investigating detailed reaction mechanisms and solution structure. |

| Hybrid | A small number of explicit solvent molecules are combined with an implicit continuum. youtube.com | Balances accuracy and computational cost. | Choice of how many explicit molecules to include can be arbitrary. youtube.com | Studying reactions where the first solvation shell is critical. |

Molecular Dynamics Simulations (if applicable)

While specific molecular dynamics (MD) simulations for this compound are not readily found, this technique is highly applicable to understanding its behavior in solution. As a pyridinium salt, it can be considered a type of ionic liquid, a class of compounds extensively studied using MD. mdpi.comresearchgate.netrsc.org

MD simulations model the movement of atoms and molecules over time, providing a "movie" of molecular interactions. For this compound, an MD simulation would involve placing the ions in a simulation box filled with a chosen solvent and calculating the forces between all particles using a force field. researchgate.net

Key insights that would be gained from such a simulation include:

Solvation Structure: Analysis of radial distribution functions (RDFs) would reveal how solvent molecules and the iodide counter-ion arrange themselves around the 2-methylthio-N-methylpyridinium cation. It would show the average distances and coordination numbers, illustrating the structure of the solvation shells.

Ion Pairing: MD can quantify the extent of contact and solvent-separated ion pairing between the pyridinium cation and the iodide anion. This is crucial as the degree of ion pairing affects the compound's chemical reactivity and physical properties.

Transport Properties: The simulation can be used to calculate dynamic properties such as the diffusion coefficients of the ions. rsc.orgacs.org These values are important for understanding mass transport and are often challenging to predict without simulation.

Conformational Dynamics: The simulation would show the rotational dynamics of the methyl and methylthio groups, providing insight into the molecule's flexibility and the conformational states it prefers in solution.

The development of accurate force fields, which are the set of parameters describing the potential energy of the system, is critical for the success of MD simulations. researchgate.net For ionic liquids and pyridinium salts, polarizable force fields are increasingly used to better account for the strong, local electric fields created by the ions. acs.orgnih.gov

Quantitative Structure-Activity Relationships (QSAR) Studies on Related Compounds (if applicable)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity or a specific chemical property. researchgate.netmdpi.com While no QSAR studies have been published for this compound itself, the methodology is frequently applied to heterocyclic compounds, including pyridine derivatives, to guide the design of new molecules with desired properties, such as antimicrobial or enzyme inhibitory activity. wjbphs.commdpi.comresearchgate.net

A typical QSAR study on analogues of this compound would involve:

Data Set Assembly: A series of related pyridinium compounds with varying substituents would be synthesized and tested for a specific biological activity (e.g., IC50 values for enzyme inhibition).

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum-chemical descriptors (e.g., HOMO/LUMO energies, partial charges). mdpi.com

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical model that links a subset of the calculated descriptors to the observed biological activity. mdpi.com

Validation: The model's predictive power is rigorously tested using internal validation (e.g., cross-validation, q²) and external validation (predicting the activity of a set of compounds not used in model training). mdpi.com

Studies on related heterocyclic compounds have shown that properties like steric bulk, electronic features (electronegativity, electron density), and hydrogen-bonding capabilities are often key to their activity. mdpi.comacs.org The resulting QSAR model can then be used to predict the activity of new, unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing.

| Study on Related Compounds | Compound Class | Key Findings / Important Descriptors | Statistical Significance (Example) |

|---|---|---|---|

| Pyrimido-isoquinolin-quinones mdpi.com | Heterocyclic Quinones | Steric, electronic, and hydrogen-bond acceptor properties are crucial for antibacterial activity. | CoMFA r² = 0.938; CoMSIA r² = 0.895 mdpi.com |

| Quinolinone-based thiosemicarbazones acs.org | Quinolone Derivatives | Van der Waals volume, electron density, and electronegativity play a pivotal role in anti-TB activity. | R² = 0.83 acs.org |

| 2-Amino 5-Methyl Pyridine researchgate.net | Pyridine Derivatives | HOMO-LUMO energy gap, molecular electrostatic potential (MEP) are analyzed for reactivity. | Not a QSAR study, but calculates relevant descriptors. |

Validation of Computational Predictions with Experimental Data

A critical step in any computational study is the validation of theoretical predictions against experimental results. This process ensures that the computational models are reliable and accurately represent the physical reality of the system. nih.govnih.gov For a compound like this compound, this validation could take several forms.

If molecular docking simulations were used to predict its binding mode to a biological target (e.g., an enzyme), the protocol would first be validated. A common method is to take a known protein-ligand crystal structure, remove the ligand, and then use the docking program to place it back into the protein's binding site. nih.gov A successful validation is achieved if the program can reproduce the experimental binding pose with a low root-mean-square deviation (RMSD), typically under 2.0 Å. nih.gov

Furthermore, if computational methods predict the binding affinities of a series of related compounds, these predictions must be correlated with experimentally measured values (e.g., from isothermal titration calorimetry or thermophoresis assays). researchgate.netresearchgate.net While computational methods may overestimate or underestimate absolute binding energies, a strong correlation between predicted and experimental values demonstrates the model's utility for ranking compounds and identifying key interaction points. researchgate.net For example, a study on the natural product scoulerine (B1208951) used molecular docking to predict binding sites on tubulin, which were then confirmed experimentally using thermophoresis, validating the computational approach. researchgate.netresearchgate.net

In the context of this compound, predictions of its conformational energy landscape, such as the rotational barrier of the C-N bond, could be validated against experimental data from techniques like NMR spectroscopy. mdpi.com This synergy between computation and experiment is fundamental to building robust and predictive molecular models.

Exploration of Derivatives and Analogs of 2 Methylthiopyridine Methiodide

Structure-Reactivity Relationship Studies of Substituted Pyridinium (B92312) Thioethers

The reactivity of pyridinium thioethers is intrinsically linked to their molecular structure. Studies focusing on structure-reactivity relationships (SRR) investigate how the introduction of different substituents on the pyridine (B92270) ring influences the compound's chemical behavior. These modifications can alter the electronic properties of the pyridinium ring, affecting the lability of the methylthio group, which is crucial for its function as a leaving group in nucleophilic substitution reactions.

Research into substituted pyridine analogues has demonstrated that the electronic nature of substituents plays a significant role. nih.gov For instance, electron-withdrawing groups on the pyridine ring enhance its electrophilicity, making the carbon atom attached to the sulfur more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease this electrophilicity, potentially slowing down the reaction rate. From a crystal engineering perspective, molecular design strategies that involve modulating substitution patterns allow for precise control over intermolecular interactions, which in turn influence crystal packing and emergent functional properties. nih.gov The synergy between the position of substituents (positional isomerism) and the resulting three-dimensional arrangement is critical for tailoring the material's behavior. nih.gov

Computational studies, often employing Density Functional Theory (DFT), provide quantitative insights into these relationships. nih.gov Parameters such as Frontier Molecular Orbital (HOMO-LUMO) energies, ionization potentials, and electron affinities can be calculated to predict the reactivity of different substituted pyridinium thioethers. nih.govmdpi.com A smaller HOMO-LUMO energy gap generally indicates higher reactivity. mdpi.com These theoretical calculations, when correlated with experimental data, provide a powerful tool for the rational design of new reagents with optimized reactivity.

Synthesis and Reactivity of N-Alkyl/Aryl Analogs with Varied Alkyl Groups

The identity of the substituent on the pyridinium nitrogen atom significantly influences the salt's properties. While the "methiodide" derivative features a methyl group, a wide array of N-alkyl and N-aryl analogs has been synthesized to modulate reactivity, solubility, and steric hindrance.

The most common method for synthesizing these analogs is the direct quaternization of the parent pyridine thioether, such as 2-methylthiopyridine, with a suitable alkyl or aryl halide. rsc.orggoogle.com For example, reacting 2-methylthiopyridine with ethyl bromide or benzyl (B1604629) chloride would yield the corresponding N-ethyl or N-benzyl pyridinium salts. A general process involves reacting pure pyridine with an alkane halide, often in a solvent system like water, an aliphatic alcohol, or a mixture thereof, to produce high-purity N-alkyl pyridinium salts. google.com

The nature of the N-substituent impacts the reagent's reactivity in several ways.

Steric Effects : Bulkier N-alkyl groups (e.g., isopropyl, tert-butyl) can sterically hinder the approach of nucleophiles to the reactive sites on the pyridine ring. This can be leveraged to control the regioselectivity of certain reactions.

Electronic Effects : N-aryl groups, particularly those with electron-withdrawing or -donating substituents on the aromatic ring, can fine-tune the electrophilicity of the pyridinium ring.

Solubility : The N-substituent has a profound effect on the salt's solubility in different organic solvents. Long-chain alkyl groups, for instance, can impart greater solubility in nonpolar solvents, leading to the formation of ionic liquids. tandfonline.comjst.go.jp

The synthesis of purine (B94841) derivatives, a related class of N-heterocycles, often involves similar strategies where SNAr (Nucleophilic Aromatic Substitution) reactions are employed with various S-nucleophiles to create alkyl or arylthio derivatives. researchgate.net The reactivity in these systems is also dictated by the substituents and the nature of the leaving group. researchgate.net

Impact of Different Counterions on Reactivity and Crystallization

The counterion in a pyridinium salt, although often considered a "spectator," can have a substantial impact on the salt's physical properties and chemical reactivity. In 2-methylthiopyridine methiodide, the counterion is iodide (I⁻). Replacing it with other anions such as bromide (Br⁻), chloride (Cl⁻), tetrafluoroborate (B81430) (BF₄⁻), or hexafluorophosphate (B91526) (PF₆⁻) can alter crystallization behavior, solubility, and even reaction outcomes. nih.govmdpi.com

The influence of the counterion stems from several factors, including its size, shape, charge density, and ability to form hydrogen bonds or other non-covalent interactions. nih.govnih.gov

Crystallization and Crystal Packing : The choice of counterion is a critical factor in crystal engineering. Different anions can lead to vastly different crystal packing arrangements and can influence the planarity of the pyridinium cation. rsc.org For example, in studies of N-(pentafluorobenzyl)pyridinium salts, some anions are positioned facing the aromatic rings, leading to anion–π interactions, while others align in the plane of the rings. nih.gov In certain ionic liquid crystals based on pyridinium salts, those with bromide counterions exhibited mesomorphic (liquid crystal) properties, whereas salts with the larger hexafluorophosphate (PF₆⁻) anion did not. mdpi.comresearchgate.net

Reactivity and Stability : The counterion can influence the reactivity of the pyridinium cation by affecting its electronic environment. This is evident in NMR spectroscopy, where the chemical shifts of the pyridinium protons, particularly those ortho to the nitrogen (Ha), are sensitive to the identity of the counterion due to varying C-H···anion interactions. nih.gov Studies on the interaction of pyridinium salts with model membranes found that the efficiency of the salt in destabilizing the membrane depended on the counterion, with bromide being the most effective and nitrate (B79036) (NO₃⁻) being the least. nih.gov This effect is attributed to the different radii and mobilities of the hydrated ions, which modify the surface potential of the membranes. nih.gov

The table below summarizes the observed effects of different counterions on the properties of pyridinium salts based on available research.

| Counterion | Size/Hydration | Observed Impact on Properties | Citation(s) |

| Br⁻ | Intermediate | Highest efficiency in destabilizing model membranes; promotes liquid crystal phases in some systems. | nih.govmdpi.com |

| Cl⁻ | Smaller, more hydrated | Similar efficiency to perchlorate (B79767) in membrane destabilization. | nih.gov |

| I⁻ | Larger, less hydrated | A common counterion in synthesis. | rsc.org |

| NO₃⁻ | Planar | Lowest efficiency in destabilizing model membranes. | nih.gov |

| ClO₄⁻ | Tetrahedral | Moderate efficiency in membrane destabilization. | nih.gov |

| BF₄⁻ | Tetrahedral | Significant hemolytic potential but less effective at disrupting planar lipid membranes. | nih.gov |

| PF₆⁻ | Larger, octahedral | Can suppress liquid crystal properties that are present with smaller halide ions. | mdpi.comresearchgate.net |

| BPh₄⁻ | Very large | Influences the coplanarity of the pyridinium cation in the crystal structure. | rsc.org |

Development of Chiral Pyridinium Salts for Asymmetric Synthesis

A significant area of development has been the creation of chiral pyridinium salts for use as catalysts or reagents in asymmetric synthesis. nih.gov The goal is to transfer stereochemical information from the chiral reagent to the product, yielding an excess of one enantiomer over the other. Chirality can be incorporated into the pyridinium salt in several ways:

Attaching a chiral auxiliary to the pyridinium nitrogen.

Using a pyridine ring that is part of a larger, inherently chiral scaffold.

Placing stereocenters on the substituents of the pyridine ring.

These chiral pyridinium salts have been successfully employed as organocatalysts in a variety of chemical transformations. scilit.comacs.org For example, the dearomatization of pyridinium salts is a powerful method for constructing chiral N-heterocycles. acs.orgrug.nl Recent work has shown the highly regio- and enantioselective copper-catalyzed 1,4-dearomatization of pyridinium salts using Grignard reagents to produce enantioenriched 1,4-dihydropyridines. acs.orgrug.nl

Furthermore, chiral pyridine thioethers have been synthesized and used as ligands in transition metal catalysis. acs.org In one study, pyridine thiols derived from the addition of 2,6-lutidine to a chiral thioketone were applied in palladium-catalyzed allylic substitution, achieving nearly perfect enantiomeric excess (98% ee). acs.org Another innovative approach involves the rhodium-catalyzed reductive transamination of simple pyridinium salts using a chiral primary amine. dicp.ac.cnliverpool.ac.ukresearchgate.net This method allows for the rapid preparation of a variety of valuable chiral piperidines with excellent diastereo- and enantio-selectivities. dicp.ac.cnliverpool.ac.uk The synthesis of chiral pyridinium metal salts, such as those containing a tetrachloropalladate(II) anion, has also been reported, opening avenues for their use as chiral catalysts or precursors. nih.gov

Polymeric or Supported Forms of the Reagent

To enhance the practical utility of this compound and its analogs, researchers have explored the development of polymeric or solid-supported versions of the reagent. The primary motivation for this is to simplify the purification process in chemical synthesis. When a reagent is immobilized on an insoluble support (like a polymer bead or silica (B1680970) gel), it can be easily removed from the reaction mixture by simple filtration at the end of the reaction. This avoids the need for tedious and often costly chromatographic purification.

This approach is a cornerstone of solid-phase synthesis and combinatorial chemistry. The pyridinium thioether moiety can be tethered to a polymer backbone through a suitable linker. The resulting functionalized polymer can then be used in excess to drive reactions to completion, with the unreacted reagent and the pyridinium by-product being easily filtered away. While specific examples for this compound are not extensively documented in broad literature, the principle is widely applied to many classes of reagents. For instance, supported reagents are mentioned in the context of rapid peptide synthesis, where ease of purification is paramount. epo.org The development of such supported pyridinium salts would represent a significant advance, making these useful reagents more amenable to automated and large-scale industrial synthesis.

Advanced Analytical Techniques for Purity, Stability, and Reaction Monitoring

Chromatographic Methods for Quantitative Analysis

Chromatography is a cornerstone for the quantitative analysis of 2-Methylthiopyridine methiodide, offering high-resolution separation of the target compound from a complex matrix.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and for studying its degradation pathways. Reversed-phase HPLC (RP-HPLC) is commonly employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.

Purity Assessment: A typical HPLC method for a similar pyridinium (B92312) compound, 2-(p-dimethylaminostyryl) pyridine (B92270) methiodide, utilizes a C18 stationary phase with a mobile phase consisting of 80% methanol (B129727) and 20% of an acetate (B1210297) buffer (pH 4.0), demonstrating good linearity between peak area and concentration. nih.gov For 2-(Methylthio)pyridine, a precursor, a purity of ≥95.0% as determined by HPLC is commercially available. sigmaaldrich.comsigmaaldrich.com The purity of this compound can be determined by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.

Degradation Studies: Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of the analytical method. nih.gov These studies involve subjecting the compound to stress conditions such as acidic and basic hydrolysis, oxidation, photolysis, and thermal stress. nih.govscirp.org For instance, in studies of other heterocyclic compounds, degradation products were successfully separated from the parent drug using HPLC. nih.govptfarm.pl The degradation of a related compound, flupirtine (B1215404) maleate, under various stress conditions led to the formation of several degradation products that were effectively separated using a C18 column. nih.gov

Table 1: Illustrative HPLC Parameters for Purity and Degradation Analysis of Pyridinium Compounds

| Parameter | Setting |

| Column | Reversed-Phase C18 |

| Mobile Phase | Methanol/Water with buffer (e.g., acetate, phosphate) |

| Detector | UV-Vis or Diode Array Detector (DAD) |

| Wavelength | Determined by the UV absorbance maximum of the compound |

| Flow Rate | Typically 1.0 mL/min |

| Injection Volume | 10-20 µL |

Gas Chromatography (GC) is an ideal method for the analysis of volatile and semi-volatile organic compounds, making it suitable for monitoring the precursors of this compound, namely 2-methylpyridine (B31789) and methyl iodide, as well as any volatile byproducts from its synthesis. restek.comunl.edu

The analysis of methyl iodide can be performed using a GC system equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). keikaventures.com For instance, one method for determining methyl iodide involves collection on charcoal sorbent tubes, desorption with toluene, and subsequent analysis by GC/FID. keikaventures.com The working range for this method is reported to be 10 to 100 mg/m³. keikaventures.com Another approach for analyzing methyl iodide utilizes gas chromatography/pyrolysis/isotope ratio mass spectrometry (GC/P/IRMS), which required the addition of a cold trap to remove interfering hydroiodic acid. nih.gov The analysis of 2-methylpyridine is also routinely performed by GC. restek.com

Table 2: Example GC Conditions for Precursor Analysis

| Parameter | Setting for Methyl Iodide Analysis |

| Technique | Gas Chromatography with Flame Ionization Detector (GC-FID) |

| Column | Capillary column suitable for volatile organics (e.g., Rt-Q-BOND) inl.gov |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | ~200 °C |

| Oven Program | Temperature gradient to separate volatile components |

| Detector Temperature | ~250 °C |

Electrophoretic Techniques (e.g., Capillary Electrophoresis) for Ionic Species Separation

Capillary Electrophoresis (CE) is a high-resolution separation technique well-suited for the analysis of ionic species like this compound. osti.gov The separation in CE is based on the differential migration of charged analytes in an electric field. mdpi.comyoutube.com The charge-to-size ratio of an ion dictates its electrophoretic mobility, allowing for the separation of different ionic compounds. mdpi.com

CE has been successfully applied to the separation of various cationic compounds, including pyridinium and imidazolium-based ionic liquids. nih.govmdpi.commdpi.com The technique offers advantages such as high efficiency, short analysis times, and minimal sample consumption. wvu.edu For the analysis of this compound, a background electrolyte (BGE) at a specific pH would be used to control the electroosmotic flow and optimize the separation of the cationic species from any potential ionic impurities. osti.gov While specific methods for this compound are not detailed in the provided context, the general principles of CE for cationic species are directly applicable. osti.govnih.gov

Spectrophotometric Methods for Concentration Determination and Reaction Progress

UV-Visible spectrophotometry is a straightforward and rapid method for determining the concentration of this compound in solution and for monitoring the progress of its synthesis. This technique relies on the principle that the compound absorbs light at a specific wavelength, and the absorbance is directly proportional to its concentration (Beer-Lambert law).

A UV-Vis spectrum of this compound would be recorded to identify the wavelength of maximum absorbance (λmax). This λmax would then be used for quantitative measurements. For example, a similar compound, 2-(p-dimethylaminostyryl) pyridine methiodide, is detected at a wavelength of 460 nm. nih.gov